5-Chlorothiazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
5-Chlorothiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thiazolopyrimidine family, known for its diverse biological activities. The presence of a chlorine atom at the 5th position and an amine group at the 7th position of the thiazolopyrimidine ring system contributes to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with cyanamide in the presence of a base, followed by chlorination using phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thiazole ring.
Condensation Reactions: The amine group at the 7th position can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazolopyrimidines
- Sulfoxides and sulfones
- Imines and Schiff bases
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role as an enzyme inhibitor, particularly targeting kinases and proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promising results in inhibiting the proliferation of cancer cells and reducing inflammation in preclinical studies.
Mechanism of Action
The mechanism of action of 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes such as kinases and proteases, inhibiting their activity.
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidin-7-amine: Lacks the chlorine atom at the 5th position.
5-Bromothiazolo[4,5-d]pyrimidin-7-amine: Contains a bromine atom instead of chlorine at the 5th position.
5-Methylthiazolo[4,5-d]pyrimidin-7-amine: Contains a methyl group at the 5th position.
Uniqueness: The presence of the chlorine atom at the 5th position in 5-Chlorothiazolo[4,5-d]pyrimidin-7-amine enhances its reactivity and potential biological activity compared to its analogs. This unique substitution pattern allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C5H3ClN4S |
---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
5-chloro-[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H3ClN4S/c6-5-9-3(7)2-4(10-5)8-1-11-2/h1H,(H2,7,9,10) |
InChI Key |
HNFZFBDAXWFNTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2S1)N)Cl |
Origin of Product |
United States |
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